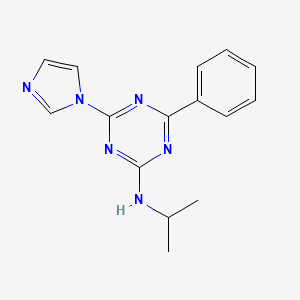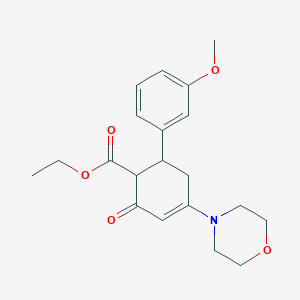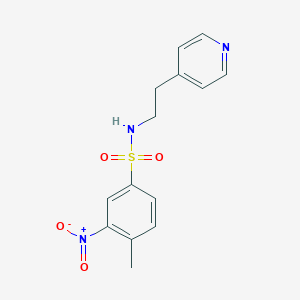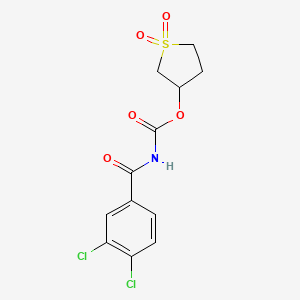
4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features an imidazole ring, a phenyl group, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 4-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(1H-imidazol-1-yl)-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(1H-イミダゾール-1-イル)-6-フェニル-N-(プロパン-2-イル)-1,3,5-トリアジン-2-アミンは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: アスペルギルス・フミガーツスに対する抗真菌剤としての可能性について調査されています.
医学: 抗菌活性や抗癌活性など、潜在的な治療的特性について調査されています。
産業: 導電率や蛍光などの特定の特性を持つ新素材の開発に利用されています。
作用機序
4-(1H-イミダゾール-1-イル)-6-フェニル-N-(プロパン-2-イル)-1,3,5-トリアジン-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、その抗真菌活性は、細胞壁合成を阻害することによって真菌細胞の増殖を阻害する能力に起因しています。この化合物は、さまざまな酵素や受容体とも相互作用して、それらの活性を調節し、治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物
4-(1H-イミダゾール-1-イル)ベンズアルデヒド: 標的化合物の合成における前駆体です。
4-メチルアセトフェノン: 合成に使用されるもう1つの前駆体です。
イミダゾール含有カルコン: 同様の抗真菌特性を持つ化合物.
独自性
4-(1H-イミダゾール-1-イル)-6-フェニル-N-(プロパン-2-イル)-1,3,5-トリアジン-2-アミンは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせのために独自です
特性
分子式 |
C15H16N6 |
|---|---|
分子量 |
280.33 g/mol |
IUPAC名 |
4-imidazol-1-yl-6-phenyl-N-propan-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H16N6/c1-11(2)17-14-18-13(12-6-4-3-5-7-12)19-15(20-14)21-9-8-16-10-21/h3-11H,1-2H3,(H,17,18,19,20) |
InChIキー |
UQEXOFCAYJFPPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B11501213.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501218.png)
![N-[(Adamantan-1-YL)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11501225.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(piperidin-1-yl)benzoate](/img/structure/B11501228.png)
![4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11501234.png)
![ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11501241.png)
![5-(2,4-dichlorophenyl)-7,7-dimethyl-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione](/img/structure/B11501249.png)
![2,4-dichloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11501255.png)


![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B11501281.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B11501287.png)
![N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11501290.png)
